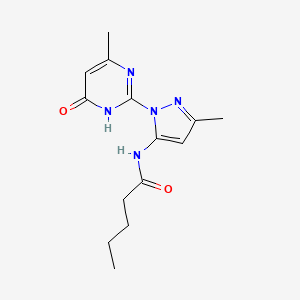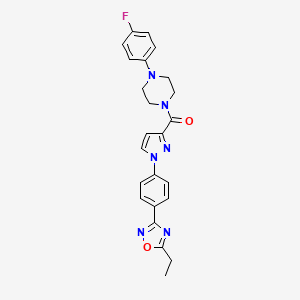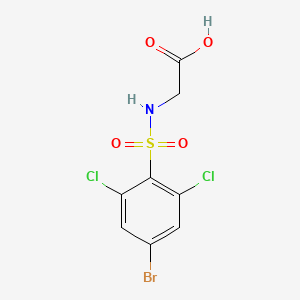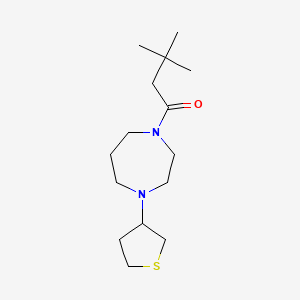![molecular formula C11H12N2O B2633929 6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde CAS No. 1781435-71-9](/img/structure/B2633929.png)
6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde” contains a pyrrolopyridine core, which is a bicyclic system with a pyrrole ring fused to a pyridine ring. The molecule also has a propan-2-yl (or isopropyl) group attached to it, as well as a carbaldehyde (or formyl) group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolopyridine core likely contributes to the compound’s aromaticity, which could influence its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The formyl group is often involved in nucleophilic addition reactions, while the pyrrolopyridine core could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar formyl group could impact the compound’s solubility .Wissenschaftliche Forschungsanwendungen
Complexation and Ligand Synthesis
One study describes the synthesis of a tetradentate ligand through the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, highlighting its complexation with cadmium(II) (Hakimi et al., 2013). This research demonstrates the potential of related aldehydes in forming complexes with metals, offering insights into their applications in coordination chemistry.
Heterocyclic Compound Synthesis
Another study focuses on the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, showcasing the versatility of related carbaldehydes in generating fused heterocyclic compounds (El-Nabi, 2004). Such derivatives are valuable for their potential applications in medicinal chemistry and materials science.
Antiviral Activity
Research into the isolation of compounds from the mangrove-derived actinomycete Jishengella endophytica 161111 identified several alkaloids with activities against the influenza A virus subtype H1N1, highlighting the biomedical potential of structurally similar compounds (Wang et al., 2014). This study underscores the importance of such compounds in the search for new antiviral agents.
Synthetic Methodologies
The development of synthetic methodologies for small molecule anticancer drugs also showcases the significance of related aldehydes. A study describes a rapid synthetic method for compounds as important intermediates in drug synthesis (Wang et al., 2017). This highlights the role of such aldehydes in facilitating the synthesis of pharmacologically relevant molecules.
Schiff Base Formation
Research on Schiff base formation with chitosan and heterocyclic moieties for antimicrobial applications demonstrates the utility of related carbaldehydes in creating bioactive materials (Hamed et al., 2020). These studies illustrate the wide-ranging applications of 6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde and structurally related compounds in scientific research, from materials science to bioactive compound development.
Wirkmechanismus
Target of Action
The primary targets of 6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde interacts with FGFRs, inhibiting their activity. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the signaling pathway .
Biochemical Pathways
The compound affects the FGFR signaling pathway. This pathway is involved in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis . The inhibition of FGFRs by 6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde disrupts these processes, leading to potential therapeutic effects .
Pharmacokinetics
It’s noted that a related compound with low molecular weight would be an appealing lead compound, which suggests that 6-isopropyl-1h-pyrrolo[3,2-b]pyridine-2-carbaldehyde might have favorable adme properties .
Result of Action
In vitro, 6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-propan-2-yl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7(2)8-3-11-10(12-5-8)4-9(6-14)13-11/h3-7,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJVFFGBTPCJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C(N2)C=O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2633847.png)

![N-(1-cyanocyclohexyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}propanamide](/img/structure/B2633852.png)
![Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate](/img/structure/B2633854.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2633855.png)


![1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea](/img/structure/B2633860.png)


![2,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2633867.png)
![2-[(1S,2R)-2-(3-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2633868.png)
